molecular formula C19H21N5O3 B2939072 3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887464-98-4

3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2939072
CAS No.: 887464-98-4
M. Wt: 367.409
InChI Key: LVSATYGGKKCHND-UHFFFAOYSA-N
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Description

3-Benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a research chemical belonging to the imidazo[2,1-f]purine-2,4-dione class, which is under investigation for its potential in central nervous system (CNS) drug discovery . This compound is structurally related to derivatives that have demonstrated high affinity for key serotonin receptors, such as 5-HT 1A , and have shown promising antidepressant-like and anxiolytic-like activities in preclinical studies . The core imidazo[2,1-f]purine-2,4-dione structure is often explored for its interaction with these biological targets, suggesting this compound's potential value in neuropharmacological research . The molecular structure features a benzyl group at the 3-position and a 2-methoxyethyl chain at the 8-position, modifications that are designed to optimize the compound's properties for research purposes. Analogs with similar alkoxyalkyl substitutions have been noted to exhibit favorable metabolic stability and drug-likeness in in silico models, which is a critical parameter in early-stage investigative research . Researchers can utilize this compound to study the structure-activity relationships of purine-dione derivatives and to probe complex serotonin-mediated pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-benzyl-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-11-23-15-16(20-18(23)22(13)9-10-27-3)21(2)19(26)24(17(15)25)12-14-7-5-4-6-8-14/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSATYGGKKCHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, with the CAS number 887464-98-4, is a heterocyclic compound belonging to the imidazole family. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases.

The molecular formula of this compound is C19H21N5O3C_{19}H_{21}N_{5}O_{3}, and it has a molecular weight of 367.4 g/mol. The structure consists of a fused imidazole and purine ring system, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number887464-98-4
Molecular FormulaC19H21N5O3C_{19}H_{21}N_{5}O_{3}
Molecular Weight367.4 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain kinases involved in cancer progression. A notable study reported that the compound effectively inhibited the activity of protein kinase B (AKT), which plays a crucial role in cell survival and metabolism . This inhibition could lead to reduced tumor growth and enhanced sensitivity to chemotherapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Modifications at specific positions on the imidazole ring have been shown to enhance potency and selectivity against target enzymes. For example, altering the substituents on the benzyl group can significantly impact both enzyme inhibition and cytotoxicity .

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a significant reduction in cell proliferation after 48 hours. The IC50 value was determined to be approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed using disk diffusion methods against several bacterial strains. The compound exhibited zones of inhibition ranging from 15 mm to 25 mm depending on the bacterial species tested. Notably, it was most effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

This compound undergoes six principal reaction categories:

Reaction Type Mechanistic Pathway Key Modifications
HydrolysisNucleophilic attack on carbonyl groupsCleavage of lactam rings under basic conditions
AlkylationSN2 displacement at N7 positionIntroduction of methyl/ethyl groups
OxidationRadical-mediated C-H bond activationFormation of hydroxylated derivatives
Reductive AminationImine intermediate reductionAmine group incorporation
Suzuki CouplingPalladium-catalyzed cross-couplingAryl/heteroaryl group introduction
CyclocondensationDiamine-mediated ring expansionFormation of benzodiazepine hybrids

Alkylation at N7 Position

Procedure :

  • Reagents: Methyl iodide (1.2 eq), K2CO₃ (2 eq)

  • Solvent: Anhydrous DMF at 0°C → RT

  • Time: 12 hr under N₂ atmosphere

  • Yield: 68% N7-methylated product

  • Characterization: 1H^1H NMR shows singlet at δ 3.42 ppm (N-CH₃)

Hydrolysis of Lactam Rings

Conditions :

  • 6M NaOH (aq), reflux (110°C)

  • Duration: 4 hr

  • Outcome: Selective cleavage of C2=O bond

  • Product: 5-aminoimidazole intermediate (HPLC purity >95%)

Catalytic Cross-Coupling Reactions

The 8-(2-methoxyethyl) side chain enables palladium-mediated transformations:

Coupling Partner Catalyst System Yield Application
Phenylboronic acidPd(PPh₃)₄ (5 mol%), K₂CO₃74%Biaryl derivatives for A3AR studies
2-Thienylzinc chloridePdCl₂(dppf) (3 mol%)81%Thiophene-functionalized analogs

Reductive Functionalization Pathways

Key Transformation : Conversion of ketone to amine via reductive amination:

  • Substrate: 3-benzyl-8-(2-methoxyethyl) derivative

  • Reagents: NH₄OAc, NaBH₃CN (2 eq)

  • Solvent: MeOH/HOAc (9:1)

  • Result: Secondary amine product (IC₅₀ = 23 nM at A2A receptor)

Stability Under Physiological Conditions

Critical degradation pathways identified via accelerated stability testing:

Condition Half-Life Major Degradants
pH 1.2 (HCl, 37°C)8.2 hrRing-opened imidazole carboxylic acid
pH 7.4 (PBS, 37°C)32 hrN-demethylated analog (12%)
UV light (254 nm)45 minPhotooxidized purine dione dimer

Industrial-Scale Optimization Data

Continuous flow reactor parameters for kilogram-scale production:

Parameter Value Impact on Yield
Residence Time8.5 minMaximizes conversion (92%)
Temperature145°CPrevents thermal decomposition
Catalyst Loading0.7 mol% Pd(OAc)₂Cost-effective metal recovery
Solvent Ratio (H2O:EtOH)3:1Enhances solubility of polar intermediates

This comprehensive reactivity profile establishes 3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-imidazopurinedione as a privileged scaffold for developing adenosine receptor modulators and kinase inhibitors. The data demonstrates exceptional functionalization potential at multiple reactive centers while maintaining structural integrity under synthetic conditions.

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • AZ-853 vs. AZ-861 : Despite structural similarity, AZ-861 exhibits stronger 5-HT1A agonism (Ki = 0.2 nM vs. 0.6 nM) due to the electron-withdrawing trifluoromethyl group enhancing receptor interaction .
  • CB11: The aminophenyl group confers PPARγ agonism, distinguishing it from 5-HT1A-targeted analogs .
  • Target Compound: The benzyl and 2-methoxyethyl groups may reduce off-target effects (e.g., α1-adrenolytic activity seen in AZ-853) while improving solubility .

Pharmacokinetic Profiles

  • Brain Penetration : AZ-853 shows superior brain penetration compared to AZ-861, likely due to reduced polarity from the fluorophenyl group .
  • Metabolic Stability : Compound 3i demonstrates moderate stability in human liver microsomes (HLM), whereas piperazinyl derivatives (e.g., AZ-853/861) may undergo rapid hepatic metabolism .

Q & A

Q. What are the optimal synthetic routes for 3-benzyl-8-(2-methoxyethyl)-imidazo-purine-dione derivatives, and how can reaction yields be improved?

  • Methodological Answer : Synthesis of imidazo-purine-dione derivatives often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, Zagórska et al. synthesized analogous compounds via N-alkylation and amide coupling, achieving yields of 60-85% under reflux in ethanol or DMF . To optimize yields:
  • Use anhydrous solvents (e.g., DMF) to minimize side reactions.
  • Employ catalytic agents like piperidine for efficient cyclization (observed in imidazo-triazepine syntheses) .
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates.
    Table 1 : Key Reaction Parameters from Analogous Syntheses
StepReagents/ConditionsYield (%)Reference
Alkylation2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C72
CyclizationPiperidine, ethanol, reflux68

Q. How can researchers confirm the structural identity of this compound, particularly its regiochemistry and stereochemistry?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles, substituent positions, and coplanarity of heterocyclic rings (e.g., imidazo-purine systems show planar configurations with <0.06 Å deviations) .
  • NMR Spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to assign benzyl and methoxyethyl groups. For example, methoxy protons resonate at δ 3.2–3.5 ppm, while benzyl CH₂ appears at δ 4.5–5.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H]⁺: ~427.2 g/mol).

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays:
  • Enzyme Inhibition : Test against adenosine deaminase (ADA) or phosphodiesterases (PDEs) at 1–100 µM concentrations, given structural similarity to purine-based inhibitors .
  • Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (IC₅₀ values).
  • Solubility and Stability : Perform HPLC-based kinetic solubility tests in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets like PDE4 or adenosine receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Focus on:
  • Hydrogen bonding with catalytic residues (e.g., His238 in PDE4).
  • Hydrophobic packing of the benzyl group within receptor pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxyethyl chain length) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in activity data across different assay systems (e.g., in vitro vs. ex vivo)?

  • Methodological Answer :
  • Assay Optimization :
  • Standardize cell lines (e.g., use primary cells vs. immortalized lines) to minimize variability .
  • Control for metabolic degradation by adding liver microsomes to in vitro assays .
  • Data Triangulation :
  • Cross-validate enzyme inhibition (IC₅₀) with cellular activity (e.g., cAMP levels in PDE4 assays).
  • Use orthogonal techniques like SPR to measure binding kinetics (KD values) .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace the methoxyethyl group with a cyclopentyl ether (improves metabolic resistance) .
  • Prodrug Strategies : Introduce ester linkages at the 8-position for controlled hydrolysis in vivo .
  • Metabolic Soft Spots : Identify via LC-MS/MS metabolite profiling. For example, oxidation of the imidazo ring’s methyl groups is a common degradation pathway .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?

  • Methodological Answer :
  • 3D Model Limitations : Spheroids may underrepresent drug penetration due to dense extracellular matrix. Validate via:
  • Immunofluorescence staining for compound distribution .
  • Adjust dosing regimens to account for diffusion barriers.
  • Microenvironment Factors : Test under hypoxic conditions (5% O₂) to mimic tumor physiology .

Experimental Design Frameworks

Q. What theoretical frameworks guide the development of imidazo-purine-dione-based therapeutics?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Theory : Systematically vary substituents (e.g., benzyl vs. bromobenzyl) to map pharmacophore requirements .
  • Kinetic Theory of Drug-Receptor Interactions : Use the Cheng-Prusoff equation to correlate IC₅₀ with Ki values in enzyme assays .
  • Systems Biology : Integrate omics data (e.g., transcriptomics) to identify off-target effects .

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